1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide
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Overview
Description
1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C16H27BrN2O. It is a member of the pyridinium salts family, which are known for their diverse applications in various fields, including catalysis and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide typically involves the reaction of 3-pyridinecarboxaldehyde with decylamine, followed by the addition of hydroxylamine to form the oxime. The final step involves quaternization with bromine to yield the desired pyridinium salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of methyl aromatic hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Common Reagents and Conditions
Oxidation: Molecular oxygen is commonly used as the oxidant in the presence of this compound as a catalyst.
Substitution: Typical reagents include nucleophiles such as amines or thiols.
Major Products
Scientific Research Applications
1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide has several scientific research applications:
Catalysis: It is used as a metal-free catalyst for the selective oxidation of methyl aromatic hydrocarbons.
Organic Synthesis: The compound is employed in various organic synthesis reactions due to its reactivity and stability.
Biological Studies:
Mechanism of Action
The mechanism of action of 1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide primarily involves its role as a catalyst. The pyridinium ring facilitates electron transfer, enhancing the reactivity of the substrate. The oxime group can participate in hydrogen bonding, stabilizing transition states and intermediates during reactions .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-N,N-dimethylaminopyridinium salt: Known for its high catalytic activity in similar oxidation reactions.
N-alkyl pyridinium salts: These compounds share similar catalytic properties and are used in various oxidation and substitution reactions.
Uniqueness
1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide is unique due to its specific structure, which combines a long alkyl chain with an oxime group. This combination enhances its lipophilicity and catalytic efficiency compared to other pyridinium salts .
Properties
CAS No. |
204320-24-1 |
---|---|
Molecular Formula |
C16H27BrN2O |
Molecular Weight |
343.30 g/mol |
IUPAC Name |
N-[(1-decylpyridin-1-ium-3-yl)methylidene]hydroxylamine;bromide |
InChI |
InChI=1S/C16H26N2O.BrH/c1-2-3-4-5-6-7-8-9-12-18-13-10-11-16(15-18)14-17-19;/h10-11,13-15H,2-9,12H2,1H3;1H |
InChI Key |
YQBWLIRZIRBVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=CC(=C1)C=NO.[Br-] |
Origin of Product |
United States |
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